2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-phenylacetamide is a complex organic compound characterized by its unique molecular structure and potential applications in various scientific fields. Its chemical structure includes a pyrimidine ring substituted with a pyrrolidine group, which is linked to an acetamide moiety. The compound is recognized for its potential biological activities, making it a subject of interest in medicinal chemistry.
The synthesis of 2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-phenylacetamide typically involves several steps, including:
The compound can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize derivatives for further study.
The mechanism of action of 2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-phenylacetamide involves its interaction with specific biological targets:
These interactions suggest that the compound may have therapeutic implications in various diseases.
The physical properties of 2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-phenylacetamide include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 326.4 g/mol |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
These properties are crucial for understanding the compound's stability and behavior under different conditions .
The potential applications of 2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yloxy)-N-phenyacetamin include:
This compound represents a promising area of research with implications across multiple scientific disciplines.
Ligand-based drug design approaches were central to optimizing the pyrimidine core of 2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-phenylacetamide. Researchers synthesized over thirty analogs through systematic modification of the pyrimidine ring system, focusing on substitutions at the R1, R2, and R3 positions to enhance target binding and physicochemical properties. The initial lead compound (6.0) featured a thiophene-carboxamide moiety, but bioisosteric replacement strategies identified superior analogs with improved potency and drug-like properties. Modifications included replacing the thiophene with diverse aromatic systems including indole, azaindole, benzimidazole, and quinoline rings at the R4 position. These structural explorations revealed that indole derivatives (exemplified by compound 6.5) demonstrated particularly enhanced cytotoxicity profiles against colorectal cancer (CRC) tumor organoids, with IC₅₀ values in the low micromolar range (1-5 μM) [1]. Additionally, substituting the pyrrolidine ring with morpholine at the R3 position provided insights into steric and electronic requirements for CHD1L ATPase inhibition, though pyrrolidine maintained optimal binding interactions in enzymatic assays [1] [7].
Table 1: Impact of Pyrimidine Core Modifications on Biological Activity
Modification Position | Structural Variation | Representative Compound | Tumor Organoid IC₅₀ (μM) |
---|---|---|---|
R3 (Pyrrolidine region) | Morpholine substitution | 6.3 | >10 |
R4 (Aromatic system) | Thiophene (lead) | 6.0 | 8.2 |
R4 (Aromatic system) | 4-Bromo-thiophene | 6.11 | 2.4 |
R4 (Aromatic system) | Indole | 6.5 | 1.8 |
R4 (Aromatic system) | 7-Chloro-indole | 6.18 | 3.1 |
The synthesis of 2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-phenylacetamide employed nucleophilic aromatic substitution (SNAr) as the key strategic approach, though significant optimization was required for scalability and efficiency. The initial route (Scheme 1) commenced with p-phenylenediamine (1) and dichloropyrimidine analogs (2.1-2.3) under triethylamine catalysis, yielding intermediates 3.1-3.3 with moderate efficiency (70-83% yield). Subsequent SNAr with pyrrolidine formed the core pyrimidine pharmacophore, followed by T3P-mediated peptide coupling with thiophene carboxylic acid derivatives to yield the initial lead compounds (6.0-6.2) in 77-84% yield [1]. However, this route proved inadequate for synthesizing analogs with bulkier aromatic systems (e.g., indole), where yields plummeted below 30% and purification became challenging due to polar byproducts.
Implementation of BOC-protection strategies (Scheme 2) dramatically improved synthetic outcomes. Protection of the aniline nitrogen prior to pyrimidine functionalization allowed regioselective substitution at the 4-position, followed by efficient pyrrolidine introduction. After BOC deprotection, elongation of the carbon spacer between the aromatic ring and carboxylic acid functionality resolved previous coupling inefficiencies. This optimized protocol facilitated the synthesis of diverse analogs with indole, quinoline, and naphthyl systems with yields exceeding 75% and purity >95%, enabling robust structure-activity relationship studies [1] [7].
Table 2: Comparative Analysis of Synthetic Routes
Synthetic Approach | Key Steps | Average Yield (%) | Purity Challenges | Scalability |
---|---|---|---|---|
Initial (Scheme 1) | Direct SNAr → pyrrolidine → T3P coupling | 70-77% | Significant for R4 = indole | Limited |
Optimized (Scheme 2) | BOC protection → SNAr → deprotection → coupling | 75-84% | Minimal after spacer elongation | High |
The pyrrolidin-1-yl group at the pyrimidine 2-position serves as an indispensable pharmacophoric element due to its dual role in enhancing solubility and forming critical hydrogen-bonding interactions with the CHD1L ATPase domain. Bioisosteric replacement with piperidine or morpholine diminished enzymatic inhibition by 3-5 fold, confirming the conformational constraints imposed by the five-membered ring are optimal for binding [1]. The N-phenylacetamide moiety was systematically optimized through aromatic substitutions, establishing that electron-withdrawing groups (e.g., bromo at the para-position of thiophene in 6.11) significantly enhanced antitumor potency compared to electron-donating groups. This was attributed to improved membrane permeability and π-stacking interactions within the hydrophobic pocket of the TCF-transcription complex .
Indole-derived analogs (e.g., 6.5, 6.18, 6.21) demonstrated exceptional activity, attributed to their ability to mimic protein-protein interaction interfaces involved in EMT regulation. The planar geometry and hydrogen-bonding capability of the indole nitrogen potentiated MET induction in quasi-mesenchymal (M-phenotype) CRC cells at concentrations ≤2 μM. Molecular modeling suggested that the indole NH formed a critical hydrogen bond with Gly1282 of CHD1L, stabilizing the inhibitor-enzyme complex [1] [6].
Peptide coupling to form the acetamide linkage presented significant purification hurdles in early synthetic campaigns, particularly for heteroaromatic carboxylic acids with steric constraints. The direct coupling of 3-indole carboxylic acid with the deprotected diaminopyrimidine intermediate yielded complex mixtures of regioisomers and dimeric byproducts, reducing isolated yields below 30% and complicating chromatographic separation [1]. These challenges stemmed from:
Resolution was achieved through two strategic modifications:
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9